Methyl 2-amino-3,5-difluoro-4-methoxybenzoate
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Overview
Description
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H9F2NO3 and a molecular weight of 217.17 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes both fluorine and methoxy groups attached to a benzoate core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3,5-difluoro-4-methoxybenzoate typically involves the reaction of 2-amino-3,5-difluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
Substitution: Various substituted benzoates.
Oxidation: Oxidized derivatives of the benzoate.
Reduction: Reduced forms of the benzoate.
Coupling: Complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3,5-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-methoxybenzoate: Similar structure but lacks fluorine atoms.
Methyl 2-amino-3-methoxybenzoate: Similar structure but lacks fluorine atoms.
Methyl 4-amino-2-methoxybenzoate: Different substitution pattern on the benzoate ring.
Uniqueness
Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atoms enhance its reactivity and binding affinity, making it valuable for various research applications .
Properties
Molecular Formula |
C9H9F2NO3 |
---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
methyl 2-amino-3,5-difluoro-4-methoxybenzoate |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3 |
InChI Key |
UGUJQHIDARCBHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1F)N)C(=O)OC)F |
Origin of Product |
United States |
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